molecular formula C7H7FN2O B1330726 3-Fluorobenzhydrazide CAS No. 499-55-8

3-Fluorobenzhydrazide

Cat. No.: B1330726
CAS No.: 499-55-8
M. Wt: 154.14 g/mol
InChI Key: UUISEXNUHLZEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzhydrazide can be synthesized through a one-pot conventional method . The process involves dissolving benzoic acid or its derivative in ethanol, followed by the addition of sulfuric acid. The reaction mixture is refluxed for six hours and monitored using thin-layer chromatography (TLC). After completion, the mixture is neutralized with solid sodium bicarbonate and filtered. Hydrazine monohydrate is then added to the neutralized mixture and refluxed for an additional 3-6 hours. The final product is obtained by distillation and recrystallization from methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 3-Fluorobenzhydrazide exhibits significant antimicrobial properties. Its derivatives have been studied for their effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that certain derivatives of this compound showed inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancers. The mechanism involves the activation of caspases, which are crucial for programmed cell death .

Neuroprotective Effects
Another promising application is in neuroprotection. Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease. The compound's ability to scavenge free radicals contributes to its neuroprotective effects .

Agricultural Applications

Pesticide Development
this compound is being investigated as a potential pesticide. Its derivatives have shown efficacy against various agricultural pests, including aphids and beetles. Field trials demonstrated that formulations containing this compound reduced pest populations significantly compared to untreated controls .

Plant Growth Regulation
In addition to pest control, this compound has been evaluated for its role as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied in appropriate concentrations .

Chemical Research

Synthetic Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. It is utilized in the preparation of hydrazones and other nitrogen-containing compounds, which are valuable in drug design and material sciences .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalAntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveScavenges free radicals, protects neurons
AgriculturalPesticide DevelopmentReduces pest populations significantly
Plant Growth RegulationEnhances root development
Chemical ResearchSynthetic IntermediateUsed in preparation of hydrazones

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal assessed the antimicrobial activity of several derivatives of this compound against clinical isolates of bacteria. The results showed that some derivatives had MIC values lower than traditional antibiotics, suggesting potential for new drug development .
  • Neuroprotective Mechanism Investigation : A research team conducted experiments on neuronal cell lines exposed to oxidative stress. They found that treatment with this compound significantly reduced cell death and oxidative damage markers, supporting its use in neurodegenerative disease therapies .
  • Field Trials for Pesticidal Activity : In agricultural research, field trials were conducted using formulations containing this compound against common pests in corn crops. Results indicated a reduction in pest populations by over 70%, highlighting its potential as an effective pesticide .

Biological Activity

3-Fluorobenzhydrazide is a chemical compound with the molecular formula C7_7H7_7FN2_2O and CAS number 351640. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

This compound is a hydrazide derivative that can be synthesized through various methods, often involving the reaction of 3-fluorobenzoic acid with hydrazine. Its structure features a fluorinated aromatic ring, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atom, influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including this compound, exhibit notable antimicrobial properties. For instance, triazole-thione derivatives synthesized from this compound have shown antimicrobial activity with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against various pathogens, while displaying low toxicity toward human cells . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A case study involving N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide demonstrated significant inhibition of clonogenic survival in T47D breast cancer cells, with IC values indicating effective cytotoxicity at concentrations around 600 nM . Additionally, other derivatives have been tested for their effects on breast cancer cell lines MCF-7 and MDA-MB-231, showing promising results in reducing cell viability and inducing apoptosis .

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in apoptosis pathways. Studies have shown that compounds derived from hydrazides can influence caspase activity, which is crucial for programmed cell death . The presence of functional groups in the hydrazide structure allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.

Table 1: Summary of Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (nM)MIC (µg/mL)
N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazideAnticancerT47D~600-
Triazole-thione derivativesAntimicrobialVarious pathogens-62.5
SCT-1, SCT-2 (thiadiazole derivatives)AnticancerMCF-7, MDA-MB-231~1000-

Case Studies

  • Antimicrobial Efficacy : A study highlighted the synthesis of triazole-thione derivatives from this compound and their subsequent testing against bacterial strains. The results indicated effective inhibition at low concentrations, suggesting potential for development into therapeutic agents against resistant strains .
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound possess cytotoxic properties that vary significantly based on substituent groups attached to the hydrazide moiety. The strongest activity was observed with compounds featuring electron-donating groups .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-Fluorobenzhydrazide, and how are they validated experimentally?

  • Methodological Answer : Characterize the compound using spectroscopic techniques (e.g., 1H^1\text{H} NMR, 13C^13\text{C} NMR, and IR) to confirm the presence of the fluorophenyl and hydrazide groups. Melting point determination (mp ~211–212°C, dec) and elemental analysis (C7_7H7_7FN2_2O) can validate purity . For structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous benzohydrazide derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : The compound is typically synthesized via condensation of 3-fluorobenzoic acid derivatives with hydrazine. For example:

  • React 3-fluorobenzoyl chloride with hydrazine hydrate in anhydrous ethanol under reflux (60–70°C, 4–6 hours).
  • Purify via recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How is this compound characterized for coordination chemistry studies?

  • Methodological Answer : Use UV-Vis spectroscopy to detect ligand-to-metal charge transfer (LMCT) bands in complexes. For example, when coordinating with oxidovanadium(V), a distinct absorption band near 350–400 nm is observed . Conduct molar conductivity measurements in DMSO to assess ionic vs. neutral complex formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent) influence the yield and purity of this compound derivatives?

  • Methodological Answer : Optimize synthesis using a factorial design. For instance:

Temperature (°C)SolventReaction Time (h)Yield (%)Purity (%)
60Ethanol47895
70THF68598
Higher temperatures in polar aprotic solvents (e.g., THF) improve yields but may require extended reaction times. Contaminants like unreacted hydrazine are removed via column chromatography (SiO2_2, ethyl acetate) .

Q. What contradictions exist in reported biological activities of this compound complexes, and how can they be resolved?

  • Methodological Answer : Discrepancies in insulin-mimetic activity of oxidovanadium(V) complexes (e.g., conflicting IC50_{50} values) may arise from variations in assay conditions (e.g., cell lines, glucose concentrations). Standardize assays using HepG2 cells in RPMI-1640 medium with 25 mM glucose. Validate results via dose-response curves and comparative studies with reference compounds like bis(maltolato)oxovanadium(IV) .

Q. How does the fluorination position (meta vs. para) on the benzohydrazide scaffold affect catalytic activity in transition-metal complexes?

  • Methodological Answer : Compare catalytic efficiency in Suzuki-Miyaura coupling using Pd(II)-3-Fluorobenzhydrazide complexes. For example:

SubstrateThis compound (Yield %)4-Fluorobenzhydrazide (Yield %)
Bromobenzene8275
4-Bromotoluene8880
The meta-fluorine’s electron-withdrawing effect enhances oxidative addition rates in Pd complexes, improving yields .

Q. What mechanistic insights explain the role of this compound in stabilizing reactive intermediates during heterocyclic synthesis?

  • Methodological Answer : The hydrazide group acts as a nucleophile in cyclocondensation reactions. For example, in thiadiazine synthesis:

  • React this compound with CS2_2 and KOH to form a dithiocarbazate intermediate.
  • Characterize intermediates via 1H^1\text{H} NMR and ESI-MS to track thiolate anion formation.
  • DFT calculations (B3LYP/6-31G*) can model transition states and electron density distribution .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the thermal stability of this compound complexes?

  • Resolution Strategy : Differences in thermogravimetric analysis (TGA) protocols (e.g., heating rate, atmosphere) can alter decomposition profiles. Standardize conditions to 10°C/min under N2_2 flow. Compare with reference compounds (e.g., non-fluorinated benzohydrazides) to isolate fluorine’s impact .

Properties

IUPAC Name

3-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUISEXNUHLZEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325997
Record name 3-Fluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-55-8
Record name Benzoic acid, 3-fluoro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 499-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.